molecular formula C16H13N3O5S B3007138 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 1202998-42-2

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Katalognummer: B3007138
CAS-Nummer: 1202998-42-2
Molekulargewicht: 359.36
InChI-Schlüssel: UJFFMDFRDOINOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" features a hybrid heterocyclic architecture:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen, often associated with metabolic stability and bioactivity .
  • Thiadiazole carboxylate: A sulfur- and nitrogen-containing ring esterified to a methyl group; thiadiazoles are known for diverse pharmacological properties, including antimicrobial and anti-inflammatory effects .

Eigenschaften

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-15(25-19-17-9)16(20)23-8-11-7-13(24-18-11)10-2-3-12-14(6-10)22-5-4-21-12/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFFMDFRDOINOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes multiple functional groups such as isoxazole and thiadiazole rings, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O5SC_{19}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 384.41 g/mol. The presence of the dihydrobenzo[b][1,4]dioxin moiety contributes to its unique reactivity and biological interactions. The compound's structure can be summarized as follows:

ComponentDescription
Dihydrobenzo[b][1,4]dioxinA fused bicyclic structure known for its biological activities
IsoxazoleA five-membered ring containing nitrogen that may enhance biological activity
ThiadiazoleA heterocyclic compound that often exhibits antimicrobial and anticancer properties

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to our target compound have shown the ability to induce apoptosis in cancer cells. A notable study demonstrated that certain thiadiazole derivatives had IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The isoxazole and thiadiazole components are associated with antimicrobial properties. In vitro evaluations have shown that related compounds exhibit activity against various bacterial strains. For instance, some derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Mycobacterium tuberculosis . This suggests a promising avenue for developing new antimicrobial agents based on the structure of our target compound.

Neuroprotective Effects

The intricate structure of the compound may also confer neuroprotective properties. The presence of the dioxin moiety has been linked to protective effects in neurodegenerative disease models, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses.

Study 1: Anticancer Activity Evaluation

A series of novel derivatives including thiadiazole and isoxazole rings were synthesized and evaluated for their anticancer properties against various cancer cell lines. The study found that modifications in the side chains significantly altered biological activity, emphasizing the importance of structural optimization in drug design .

Study 2: Antimicrobial Screening

In a comprehensive screening of related compounds against bacterial pathogens, several derivatives demonstrated significant antibacterial activity. The study highlighted the potential for these compounds to serve as lead candidates for antibiotic development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name & CAS Molecular Formula Molar Mass (g/mol) Key Substituents/Features Potential Implications
Target Compound C₁₇H₁₃N₃O₅S₂* ~403.43† 4-methyl-1,2,3-thiadiazole carboxylate; isoxazole-dihydrobenzo dioxin linkage Enhanced electronic effects from methyl-thiadiazole; possible metabolic stability
[5-(Dihydrobenzo dioxin-6-yl)isoxazol-3-yl]methyl benzothiazole-2-carboxylate (CAS 1203061-57-7) C₂₀H₁₄N₂O₅S 394.40 Benzothiazole instead of thiadiazole; no methyl group Reduced sulfur content; altered π-stacking due to benzothiazole
4-(Dihydrobenzo dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-triazolone (CAS 883065-90-5) C₁₃H₉N₅O₅S₂ 379.37 Nitrothiazole-thioether; triazolone core Higher polarity due to nitro group; potential reactivity in redox environments
2-(5-Nitro-2-styryl-imidazol-1-yl)ethyl dihydrobenzo dioxine carboxylate derivatives Variable ~400–450‡ Styryl-imidazole linkage; nitro groups Increased steric bulk; potential photochemical activity from styryl groups

*Estimated based on structural similarity; †Calculated using standard atomic weights; ‡Approximate range from .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.